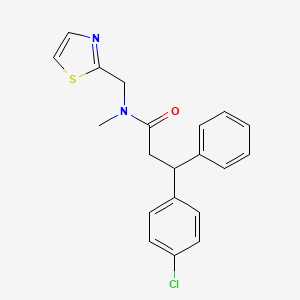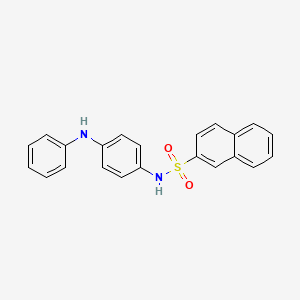![molecular formula C21H25N3O B6135585 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine](/img/structure/B6135585.png)
2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine, also known as NAPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NAPPO is a morpholine-based compound that contains a pyrazole ring and a naphthylmethyl group. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
The mechanism of action of 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine has also been shown to inhibit the activity of monoamine oxidase, an enzyme that plays a role in the breakdown of dopamine, a neurotransmitter involved in reward and motivation. Furthermore, 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine has been shown to inhibit the activity of histone deacetylases, proteins that play a role in gene expression and DNA repair.
Biochemical and Physiological Effects:
2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine has also been shown to inhibit the formation of amyloid-beta plaques, a hallmark of Alzheimer's disease. In vivo studies have shown that 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine improves cognitive function and reduces inflammation in animal models of Alzheimer's disease and Parkinson's disease. Furthermore, 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine has several advantages for lab experiments, including its ease of synthesis, stability, and potential applications in various fields. However, 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and exposure time of 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine in lab experiments.
未来方向
There are several future directions for the study of 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine. One direction is to investigate the potential applications of 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine in treating other neurodegenerative disorders, such as Huntington's disease and multiple sclerosis. Another direction is to explore the potential applications of 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine in nanotechnology, such as the synthesis of nanoparticles and nanocomposites. Furthermore, the development of new synthetic methods for 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine may lead to the discovery of new derivatives with improved properties and potential applications.
合成方法
2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine can be synthesized using different methods, including the one-pot three-component reaction, microwave-assisted synthesis, and solvent-free synthesis. The one-pot three-component reaction involves the reaction of 1-naphthaldehyde, 3-(1H-pyrazol-1-yl)propylamine, and morpholine in the presence of a catalyst. Microwave-assisted synthesis involves the reaction of the same three components under microwave irradiation. Solvent-free synthesis involves the reaction of 1-naphthaldehyde, 3-(1H-pyrazol-1-yl)propylamine, and morpholine under solvent-free conditions. These methods have been optimized to obtain high yields of 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine with good purity.
科学研究应用
2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential applications in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In material science, 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine has been used as a building block for the synthesis of new materials with potential applications in optoelectronics, sensing, and catalysis. In environmental science, 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine has been studied for its potential applications in removing pollutants from water and air.
属性
IUPAC Name |
2-(naphthalen-1-ylmethyl)-4-(3-pyrazol-1-ylpropyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-2-9-21-18(6-1)7-3-8-19(21)16-20-17-23(14-15-25-20)11-5-13-24-12-4-10-22-24/h1-4,6-10,12,20H,5,11,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFXPEDMDNVCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCN2C=CC=N2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-1-[3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B6135543.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-2-pyridinecarboxamide](/img/structure/B6135550.png)
![1-[4-({[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6135552.png)

![2-{2-[(1-cyclohexylethylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6135562.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B6135565.png)
![N,N,5-trimethyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6135570.png)

![2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6135590.png)
![2-(2,1,3-benzoxadiazol-5-ylmethyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6135598.png)
![9-[4-(difluoromethoxy)-3-ethoxyphenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6135603.png)
![1'-acetyl-3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4'-bipiperidine](/img/structure/B6135609.png)
![3-(2-fluorophenyl)-5-(5-methoxy-2-furoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6135615.png)